Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate
Brand Name: Vulcanchem
CAS No.: 383903-30-8
VCID: VC5084845
InChI: InChI=1S/C14H20N4O4S/c1-4-5-6-7-18-10-11(17(2)13(21)16-12(10)20)15-14(18)23-8-9(19)22-3/h4-8H2,1-3H3,(H,16,20,21)
SMILES: CCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C
Molecular Formula: C14H20N4O4S
Molecular Weight: 340.4

Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate

CAS No.: 383903-30-8

Cat. No.: VC5084845

Molecular Formula: C14H20N4O4S

Molecular Weight: 340.4

* For research use only. Not for human or veterinary use.

Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate - 383903-30-8

Specification

CAS No. 383903-30-8
Molecular Formula C14H20N4O4S
Molecular Weight 340.4
IUPAC Name methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylacetate
Standard InChI InChI=1S/C14H20N4O4S/c1-4-5-6-7-18-10-11(17(2)13(21)16-12(10)20)15-14(18)23-8-9(19)22-3/h4-8H2,1-3H3,(H,16,20,21)
Standard InChI Key PIJGZCZBSJBTFA-UHFFFAOYSA-N
SMILES CCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a purine backbone substituted at three critical positions:

  • N-3: Methyl group

  • C-7: Pentyl chain

  • C-8: Sulfanylacetate ester (–S–CH2–COOCH3)

This configuration introduces both lipophilic (pentyl) and polar (sulfanylacetate) elements, influencing solubility and target interactions. The molecular formula is C14H20N4O4S, with a molecular weight of 340.4 g/mol.

Table 1: Key Structural Features

PositionSubstituentRole
N-3MethylEnhances metabolic stability
C-7PentylIncreases membrane permeability
C-8SulfanylacetatePotential hydrogen bonding site

Spectroscopic and Computational Data

While experimental spectral data (NMR, IR) are unavailable, in silico predictions for related compounds suggest:

  • UV-Vis Absorption: ~260–280 nm (purine π→π* transitions) .

  • Tandem MS Fragments: Predicted cleavage at the sulfanylacetate ester bond (m/z 340 → 212) .

Synthesis and Optimization

Reaction Pathway

The synthesis involves sequential modifications of the purine core:

  • Purine Core Assembly: Condensation of diaminopyrimidine with formic acid derivatives under acidic conditions.

  • N-3 Methylation: Treatment with methyl iodide in the presence of a base.

  • C-7 Pentylation: Alkylation using 1-bromopentane under phase-transfer catalysis.

  • C-8 Sulfanylacetate Introduction: Thiol-ene reaction with methyl thioglycolate, catalyzed by p-toluenesulfonic acid .

Table 2: Critical Reaction Parameters

StepReagentConditionsYield
C-8 ModificationMethyl thioglycolate, p-TsOH55–65°C, 6–10 hr85–90%
Purine Alkylation1-Bromopentane, TBAB80°C, DMF, 12 hr70–75%

Challenges and Solutions

  • Byproduct Formation: Competing N-9 alkylation is mitigated using bulky bases like DBU.

  • Ester Hydrolysis: Anhydrous conditions prevent decomposition of the sulfanylacetate group .

Biological Activities and Mechanistic Hypotheses

Putative Targets

Analogous purine derivatives exhibit activity against:

  • Adenosine Receptors: Modulating cAMP signaling pathways .

  • Phosphodiesterases (PDEs): Inhibiting enzymatic degradation of secondary messengers .

  • Kinases: ATP-competitive binding due to purine mimicry.

Structure-Activity Relationships (SAR)

  • Pentyl Chain: Longer alkyl groups (e.g., hexyl in CID 3838354 ) enhance lipophilicity but reduce aqueous solubility.

  • Sulfanylacetate: Replacing the ester with a carboxylic acid (as in CID 3101046 ) alters ionization and target affinity.

Table 3: Comparison with Analogous Compounds

CompoundSubstituent at C-8Molecular WeightHypothetical Target
Target Compound–S–CH2COOCH3340.4PDE4
CID 3838354 –S–CH(CH3)COOCH3368.4Adenosine A2A
CID 3101046 –S–CH2COOH326.4Kinase CK2

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for PDE inhibitors in inflammatory diseases.

  • Prodrug Development: Ester group enables tunable hydrolysis rates for sustained release .

Chemical Biology

  • Photoaffinity Labeling: The thioether linkage permits conjugation with probes for target identification .

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